

Application Notes and Protocols for BAY-2413555 in Cell-Based Assays

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Compound of Interest		
Compound Name:	BAY-2413555	
Cat. No.:	B15619539	Get Quote

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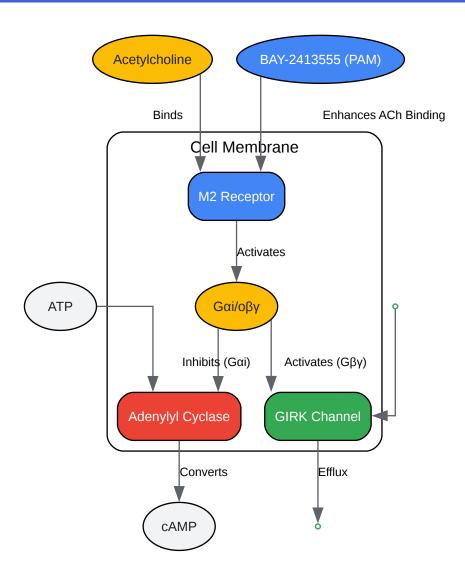
Introduction

BAY-2413555 is a potent and selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor (M2R).[1] As a PAM, **BAY-2413555** does not activate the M2R directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[2][3] This is achieved by increasing the affinity of ACh for the M2R, which results in a leftward shift of the acetylcholine concentration-response curve.[2] The M2R is a Gαi/o-coupled G protein-coupled receptor (GPCR) predominantly expressed in the heart, where it plays a crucial role in regulating heart rate.[4] These application notes provide detailed protocols for utilizing **BAY-2413555** in common cell-based assays to characterize its PAM activity.

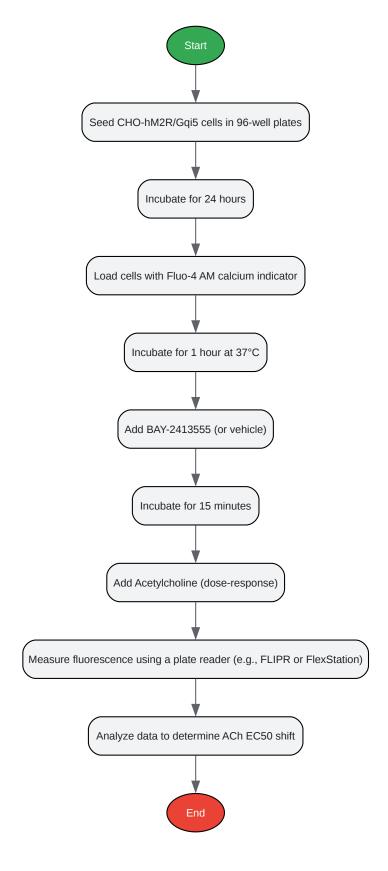
Mechanism of Action: M2 Receptor Signaling

The M2R primarily couples to the $G\alpha i/o$ family of G proteins. Upon activation by an agonist like acetylcholine, the $G\alpha i$ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated $G\beta y$ subunits can directly activate G protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization. In recombinant cell systems, the M2R can be co-expressed with a promiscuous G protein like $G\alpha q$ or a chimeric $G\alpha$ protein (e.g., $G\alpha i/q$), to redirect the signaling through the $G\alpha q$ pathway. This allows for the measurement of receptor activation via intracellular calcium mobilization.









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References

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